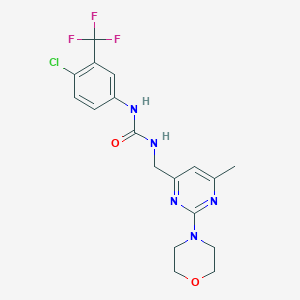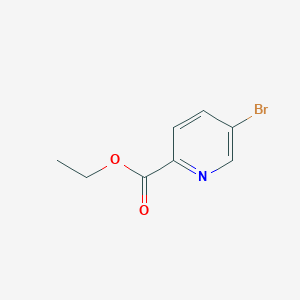
Ethyl 5-bromopicolinate
Vue d'ensemble
Description
Ethyl 5-bromopicolinate, also known as Ethyl 5-bromo-2-pyridinecarboxylate, is a chemical compound with the molecular formula C8H8BrNO2 . It is used as a key starting material for the preparation of 5-bromonicotinic acid hydrazide via reaction with a hydrazine hydrate .
Molecular Structure Analysis
The molecular structure of Ethyl 5-bromopicolinate is characterized by the presence of a bromine atom attached to the 5th carbon of the picolinate ring . The InChI code for this compound is 1S/C8H8BrNO2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 5-bromopicolinate has a molecular weight of 230.059 . It has a density of 1.5±0.1 g/cm3 . The boiling point is 303.7±22.0 °C at 760 mmHg , and the melting point is 63-64ºC . The flash point is 137.5±22.3 °C .Applications De Recherche Scientifique
- Researchers have utilized this compound to create novel heterocyclic structures, which can be further modified for potential pharmaceutical applications .
- Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, can be facilitated using this compound as a starting material .
- Researchers have explored its use in designing transition metal complexes for catalysis, sensing, and other applications .
- Ethyl 5-bromopicolinate derivatives have been investigated for their luminescent behavior, potentially finding applications in OLEDs (organic light-emitting diodes) or other optoelectronic devices .
- Researchers have explored their use in visualizing biological processes, such as tracking cellular uptake or monitoring enzyme activity .
Organic Synthesis and Medicinal Chemistry
Catalysis and Cross-Coupling Reactions
Ligand Design for Transition Metal Complexes
Photophysics and Luminescent Materials
Biological Imaging and Fluorescent Probes
Materials Science and Surface Modification
Safety and Hazards
Ethyl 5-bromopicolinate is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with copious amounts of water for at least 15 minutes .
Propriétés
IUPAC Name |
ethyl 5-bromopyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJPVDSRSXLJNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromopicolinate | |
CAS RN |
77199-09-8 | |
| Record name | Ethyl 5-bromopicolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2494843.png)
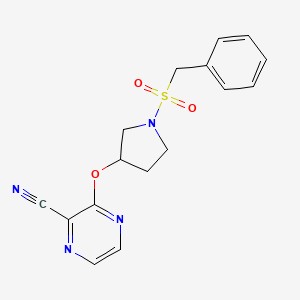
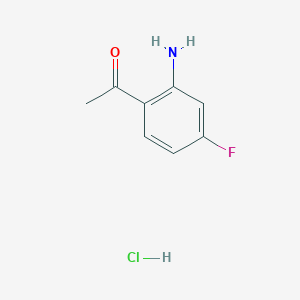

![N-[3-(diethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide](/img/structure/B2494849.png)

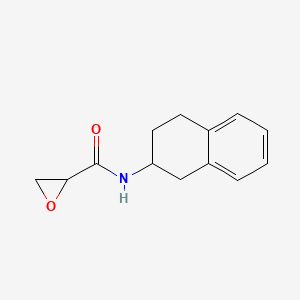
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2494854.png)
![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2494855.png)


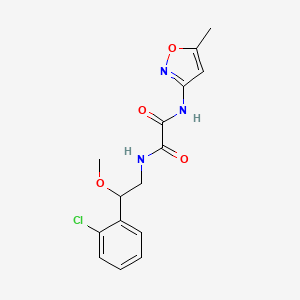
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2494862.png)
